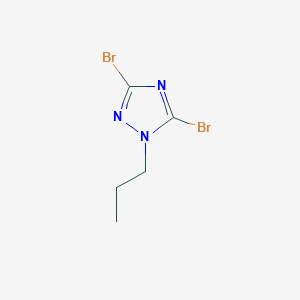

3,5-Dibromo-1-propyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Synthetic Chemistry and Materials Science

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in synthetic chemistry and materials science due to its remarkable stability, attributable to its aromatic character. researchgate.net The presence of multiple nitrogen atoms imparts unique electronic properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and self-assembly processes. researchgate.net

In synthetic chemistry, 1,2,4-triazoles serve as versatile building blocks for the construction of more complex molecules. Their derivatives are known to exhibit a wide spectrum of biological activities, making them key pharmacophores in drug discovery. nih.govdergipark.org.tr The triazole ring can be readily functionalized at its carbon and nitrogen atoms, allowing for the systematic modification of its steric and electronic properties to fine-tune its reactivity and biological interactions. nih.govfrontiersin.org

In the realm of materials science, the incorporation of 1,2,4-triazole units into polymers and coordination complexes has led to the development of materials with tailored properties. These include energetic materials, corrosion inhibitors, and fluorescent sensors. The ability of the triazole ring to coordinate with metal ions through its nitrogen atoms is particularly valuable in the design of metal-organic frameworks (MOFs) and other coordination polymers.

Structural Context and Academic Importance of Halogenated N-Alkyl Triazole Architectures

The introduction of halogen atoms, such as bromine, onto the 1,2,4-triazole core significantly modulates its chemical reactivity and physical properties. The carbon-bromine bonds in 3,5-dibromo-1,2,4-triazole are susceptible to a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. researchgate.net This reactivity makes halogenated triazoles valuable intermediates for the synthesis of a diverse array of substituted triazole derivatives that would be otherwise difficult to access.

The N-alkylation of the triazole ring, in this case with a propyl group at the N1 position, further refines the molecule's characteristics. The alkyl group can influence the solubility, lipophilicity, and steric environment of the molecule. The regioselectivity of N-alkylation in 1,2,4-triazoles is a subject of considerable academic interest, as different nitrogen atoms (N1, N2, or N4) can be alkylated, leading to isomeric products with distinct properties. nih.gov The synthesis of a specific N-alkylated isomer, such as 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, requires careful control of reaction conditions.

The combination of halogenation and N-alkylation in a single triazole framework creates a molecule with multifaceted potential. The bromine atoms can serve as handles for further functionalization, while the N-propyl group can modulate the compound's interaction with its environment, be it a biological target or a material matrix.

Current Research Gaps and Objectives for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole

Despite the established importance of both 1,2,4-triazoles and halogenated aromatic compounds, a comprehensive survey of the scientific literature reveals a notable scarcity of specific research focused on 3,5-Dibromo-1-propyl-1H-1,2,4-triazole. While the synthesis of related N-alkylated dibromo-1,2,4-triazoles has been alluded to in patent literature, detailed experimental procedures, characterization data, and in-depth studies of its reactivity and potential applications are largely absent.

The primary research gap is the lack of a well-documented and optimized synthetic route to obtain 3,5-Dibromo-1-propyl-1H-1,2,4-triazole with high purity and yield. The alkylation of 3,5-dibromo-1H-1,2,4-triazole with a propyl halide can potentially lead to a mixture of N1 and N4 isomers, and the selective synthesis of the N1-propyl isomer presents a synthetic challenge that has not been explicitly addressed in academic publications.

The reactivity of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole remains largely unexplored. Key research objectives would include investigating its susceptibility to nucleophilic aromatic substitution at the C3 and C5 positions, its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), and the influence of the N-propyl group on these transformations.

Finally, the potential applications of this compound are yet to be investigated. Given the broad utility of substituted triazoles, future research could focus on evaluating its potential as a precursor for agrochemicals, pharmaceuticals, or advanced materials. The presence of two reactive bromine atoms suggests its potential as a versatile building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Data Tables

Table 1: Physicochemical Properties of 3,5-Dibromo-1H-1,2,4-triazole (Parent Compound)

| Property | Value | Reference |

| CAS Number | 7411-23-6 | chemicalbook.com |

| Molecular Formula | C₂HBr₂N₃ | sigmaaldrich.com |

| Molecular Weight | 226.86 g/mol | sigmaaldrich.com |

| Melting Point | 201 °C | chemicalbook.com |

| Boiling Point | 364.8±25.0 °C (Predicted) | chemicalbook.com |

| Density | 2.620 g/cm³ | chemicalbook.com |

| Form | Powder to crystal | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-propyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPJKRMWAPFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign the structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the signals corresponding to the propyl group would be characteristic. The methylene (B1212753) group attached to the triazole nitrogen (N-CH₂), is expected to appear as a triplet, shifted downfield due to the electron-withdrawing effect of the heterocyclic ring. The adjacent methylene group (-CH₂-) would likely present as a sextet, and the terminal methyl group (-CH₃) as a triplet in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide insights into the carbon environment. The two carbon atoms of the triazole ring are expected to have distinct chemical shifts due to their different electronic environments, influenced by the bromine and nitrogen atoms. The C3 and C5 carbons, directly bonded to bromine atoms, would be significantly deshielded and appear at a lower field. The propyl group carbons would resonate in the aliphatic region of the spectrum, with the N-CH₂ carbon appearing at the lowest field among the three due to its proximity to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Propyl Group in 3,5-Dibromo-1-propyl-1H-1,2,4-triazole

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂ | ~ 4.0 - 4.5 (triplet) | ~ 45 - 55 |

| -CH₂- | ~ 1.8 - 2.2 (sextet) | ~ 20 - 25 |

| -CH₃ | ~ 0.9 - 1.2 (triplet) | ~ 10 - 15 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Determination

To confirm the connectivity of the atoms, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) would be indispensable.

A COSY spectrum would reveal the coupling between adjacent protons in the propyl chain. Cross-peaks would be observed between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the terminal -CH₃ protons, confirming the propyl fragment's integrity.

The HMBC spectrum would be crucial for establishing the connection of the propyl group to the triazole ring. Key correlations would be expected between the protons of the N-CH₂ group and the C3 and C5 carbons of the triazole ring. This would definitively prove the N1-alkylation of the triazole.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopic Characterization

The IR spectrum of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole would be characterized by the absence of the N-H stretching vibration that is present in the parent compound, 3,5-Dibromo-1H-1,2,4-triazole. scispace.com The spectrum would instead be dominated by bands corresponding to the C-H stretching and bending vibrations of the propyl group, as well as the characteristic vibrations of the triazole ring. The C-N and C=N stretching vibrations within the triazole ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower wavenumbers, typically below 700 cm⁻¹.

A study on the parent compound, 3,5-Dibromo-1,2,4-triazole, reported several key IR absorption bands which can be used as a reference. scispace.com

Table 2: Key IR Absorption Bands for 3,5-Dibromo-1,2,4-triazole

| Wavenumber (cm⁻¹) | Assignment |

| 1275 | Ring stretching |

| 1252 | NH bending |

| 1130 | Ring breathing |

For the N-propyl derivative, the NH bending vibration would be absent and new bands corresponding to the propyl group's C-H vibrations would appear.

Raman Spectroscopic Analysis

Raman spectroscopy would provide complementary information to the IR data. The symmetric vibrations of the triazole ring and the C-Br bonds are expected to give rise to strong Raman signals. The technique would be particularly useful for observing the low-frequency vibrations associated with the heavy bromine atoms.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation of N-alkylated triazoles often involves the cleavage of the alkyl chain. A common fragmentation pathway would be the loss of a propyl radical, leading to the formation of a stable 3,5-dibromo-1H-1,2,4-triazolium cation. Further fragmentation of the triazole ring could also occur, leading to the loss of nitrogen molecules (N₂) or other small fragments. The study of fragmentation patterns of various 1,2,4-triazole (B32235) derivatives has shown that the breakdown is highly dependent on the nature of the substituents. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's architecture in the solid state.

While specific crystallographic data for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole is not available, the crystal structure of 3,5-Dibromo-1,2,4-triazole provides a foundational understanding of the geometry of the dibrominated triazole ring. researchgate.netscispace.com The bond lengths and angles within the triazole ring are influenced by the presence of the two bromine atoms.

The key bond lengths and angles for the 3,5-dibromo-1,2,4-triazole ring are presented in the table below, based on the published crystallographic data for the parent compound. scispace.com

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| C3-Br | ~1.86 |

| C5-Br | ~1.86 |

| N1-N2 | ~1.37 |

| N2-C3 | ~1.32 |

| C3-N4 | ~1.35 |

| N4-C5 | ~1.35 |

| C5-N1 | ~1.32 |

| Bond Angles | |

| N1-C5-N4 | ~105 |

| C5-N4-C3 | ~110 |

| N4-C3-N2 | ~105 |

| C3-N2-N1 | ~110 |

| N2-N1-C5 | ~110 |

| Br-C3-N2 | ~127 |

| Br-C3-N4 | ~128 |

| Br-C5-N1 | ~128 |

| Br-C5-N4 | ~127 |

Note: These values are for the parent 3,5-Dibromo-1,2,4-triazole and may be slightly perturbed by the presence of the 1-propyl substituent in the target molecule.

The 1,2,4-triazole ring is an aromatic system. nih.gov In the case of 3,5-dibromo-1,2,4-triazole, the triazole ring is planar, a characteristic feature of aromatic compounds. scispace.com This planarity arises from the sp² hybridization of the carbon and nitrogen atoms in the ring, which allows for the delocalization of π-electrons across the ring system. The presence of the electron-withdrawing bromine atoms can influence the electron density within the ring but does not disrupt its fundamental planarity. The aromatic character of the triazole ring contributes to its stability. nih.gov It is expected that the 1,2,4-triazole ring in 3,5-Dibromo-1-propyl-1H-1,2,4-triazole will also be planar.

The conformational flexibility of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole arises from the rotation around the single bonds of the 1-propyl group. The key torsion angles that define the conformation of the propyl chain relative to the triazole ring are:

τ1 (N2-N1-C1'-C2') : Defines the rotation around the N1-C1' bond.

τ2 (N1-C1'-C2'-C3') : Defines the rotation around the C1'-C2' bond.

The steric hindrance between the propyl group and the bromine atom at the 5-position of the triazole ring will be a significant factor in determining the preferred conformation. It is anticipated that the propyl chain will adopt a staggered conformation to minimize steric strain. Computational studies on similar N-alkylated triazoles suggest that extended or anti-periplanar conformations are generally favored. However, the specific energetic landscape of these rotations would require detailed computational modeling. The conformational space of substituted triazoles can be complex, with multiple low-energy conformers potentially coexisting. kaust.edu.sa

Reactivity Profiles and Mechanistic Studies of 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole

Reactions Involving the Bromine Substituents on the Triazole Ring

The carbon atoms of the 1,2,4-triazole (B32235) ring are inherently electron-poor, or π-deficient, due to the presence of three electronegative nitrogen atoms. chemicalbook.comnih.gov This electron deficiency is further amplified by the strong electron-withdrawing inductive effect of the two bromine atoms at the C3 and C5 positions. This electronic feature makes the dibrominated carbon atoms prime targets for nucleophilic attack.

The 3,5-dibromo-1-propyl-1H-1,2,4-triazole core is highly susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The π-deficient nature of the triazole ring facilitates the attack of various nucleophiles, leading to the displacement of one or both bromide ions. nih.gov This reactivity allows for the introduction of a wide range of functional groups onto the triazole scaffold. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, enabling the synthesis of diverse derivatives. The reactivity of the 1,2,4-triazole ring towards nucleophiles is a known characteristic, particularly when substituted with good leaving groups like halogens. bhu.ac.in

Table 1: Hypothetical Nucleophilic Aromatic Substitution (SNAAr) Reactions

This table illustrates the general scheme for SNAAr reactions on the 3,5-dibromo-1-propyl-1H-1,2,4-triazole core, where 'Nu' represents a generic nucleophile.

| Reactant | Reagent (Nucleophile) | Product |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | R-O⁻ (Alkoxide) | 3-Alkoxy-5-bromo-1-propyl-1H-1,2,4-triazole |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | R-S⁻ (Thiolate) | 3-Bromo-1-propyl-5-(alkylthio)-1H-1,2,4-triazole |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | R₂NH (Amine) | 3-Bromo-N,N-dialkyl-1-propyl-1H-1,2,4-triazol-5-amine |

The bromine atoms on the triazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming new carbon-carbon bonds by reacting the brominated triazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing complex molecules where aryl or vinyl groups are attached to the triazole core. Such modifications are central to the development of new pharmaceutical agents and functional materials, where fine-tuning of the side chain is a key strategy. tandfonline.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

This table shows a representative scheme for the Suzuki-Miyaura coupling of 3,5-dibromo-1-propyl-1H-1,2,4-triazole with an arylboronic acid.

| Reactant | Coupling Partner | Catalyst/Base | Product |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5-bromo-1-propyl-1H-1,2,4-triazole |

Beyond palladium, other transition metals like copper are also employed to mediate transformations at the C-Br bonds. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds. These methods provide alternative pathways to derivatives that might be difficult to access through traditional nucleophilic substitution or palladium catalysis, further expanding the synthetic utility of the dibromotriazole scaffold.

Reactivity at the Propyl Side Chain

While the triazole ring and its bromo-substituents are the primary sites of reactivity, the N-propyl side chain can also undergo chemical modification. The functionalization of this side chain is a significant area of research, as modifications here can substantially alter the molecule's physical and biological properties. tandfonline.com

A notable example of side-chain reactivity is hydroxylation. In metabolic studies of related triazole-containing fungicides like CGA-64250, a major metabolic pathway involves the enzymatic hydroxylation of the n-propyl side chain, typically at the beta-carbon position. epa.gov This biological transformation highlights the potential for selective oxidation of the alkyl chain, which could be replicated using chemical reagents under controlled laboratory conditions to produce hydroxylated derivatives.

Table 3: Example of Propyl Side Chain Reactivity (Hydroxylation)

This table illustrates a potential hydroxylation reaction on the propyl side chain, inspired by metabolic pathways of similar compounds. epa.gov

| Reactant | Reaction Type | Potential Product |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | Oxidation / Hydroxylation | 3,5-Dibromo-1-(2-hydroxypropyl)-1H-1,2,4-triazole |

Electrophilic Reactivity of the Triazole Nitrogen Atoms

The 1,2,4-triazole ring is characterized by its high electron density at the nitrogen atoms, making them susceptible to electrophilic attack. chemicalbook.comnih.gov While the carbon atoms are electron-deficient, the nitrogen lone pairs are available for reactions with electrophiles. In 1-substituted triazoles, such as the title compound, the N4 position is the most likely site for further electrophilic substitution, such as alkylation or acylation. thieme-connect.de This reaction leads to the formation of a quaternary triazolium salt. The alkylation of 1H-1,2,4-triazole itself often yields a mixture of 1- and 4-alkylated isomers, demonstrating the inherent nucleophilicity of the ring nitrogens. chemicalbook.comresearchgate.net For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, reaction with an electrophile like an alkyl halide would be expected to yield a 1-propyl-4-alkyl-3,5-dibromo-1H-1,2,4-triazolium salt.

Table 4: Electrophilic Attack at the N4 Position

This table shows the general reaction for the quaternization of the triazole ring at the N4 position.

| Reactant | Electrophile (e.g., Alkyl Halide) | Product |

| 3,5-Dibromo-1-propyl-1H-1,2,4-triazole | R-X (e.g., CH₃I) | 3,5-Dibromo-4-methyl-1-propyl-1H-1,2,4-triazol-1-ium iodide |

Ring Transformations and Rearrangement Pathways of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is generally stable, but like many heterocyclic systems, it can participate in ring transformations and rearrangements under specific conditions. These reactions often require significant energy input (thermal or photochemical) or acid/base catalysis.

One of the most well-documented rearrangements involving the triazole skeleton is the Dimroth rearrangement. nih.gov This process typically involves the opening of the heterocyclic ring followed by rotation and re-closure to form a thermodynamically more stable isomeric structure. bhu.ac.innih.gov In the context of fused triazole systems, such as chemicalbook.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, this rearrangement proceeds via protonation, ring-opening to an intermediate, and subsequent re-cyclization to form the more stable chemicalbook.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomer. nih.gov While this is an example from a condensed system, it illustrates the potential for the 1,2,4-triazole ring itself to undergo skeletal reorganization.

Other transformations include ring-contraction reactions of larger heterocycles to form 1,2,4-triazoles, or ring-expansion reactions where a triazole intermediate is involved in the formation of a larger ring system, such as a triazoloazepine. researchgate.netrjptonline.org These examples underscore the dynamic nature of the triazole heterocycle in synthetic chemistry.

Studies on Annular Prototropic Tautomerism in N-Substituted 1,2,4-Triazoles

The phenomenon of annular prototropic tautomerism is a characteristic feature of many nitrogen-containing heterocyclic systems, including 1,2,4-triazoles. researchgate.netresearchgate.net This process involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the existence of two or more tautomeric forms in equilibrium. For an N-substituted 1,2,4-triazole, such as 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the substitution at the N1 position precludes tautomerism involving this nitrogen. However, the potential for tautomerism involving the other nitrogen atoms of the triazole ring remains a subject of theoretical and experimental investigation.

In the case of unsubstituted or certain substituted 1,2,4-triazoles, an equilibrium can exist between the 1H- and 4H-tautomeric forms. researchgate.net The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the ring, the solvent, and the temperature. For 1-substituted 1,2,4-triazoles, the presence of the substituent at the N1 position stabilizes this particular tautomeric form.

The study of tautomeric equilibria in triazole systems often employs a combination of spectroscopic techniques and computational methods. researchgate.net Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for elucidating the tautomeric structure in solution. researchgate.net Quantum chemical calculations are also frequently utilized to predict the relative stabilities of different tautomers and to aid in the interpretation of experimental data. researchgate.net

While specific studies on the tautomerism of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole are not extensively documented in publicly available literature, the general principles of tautomerism in N-substituted 1,2,4-triazoles can be applied. The presence of the electron-withdrawing bromine atoms at the 3 and 5 positions, coupled with the propyl group at the N1 position, would influence the electron density distribution within the triazole ring and, consequently, the relative energies of any potential tautomeric forms.

It is important to differentiate annular tautomerism from the conformational isomerism of the propyl group, which would also be present in 3,5-Dibromo-1-propyl-1H-1,2,4-triazole. The rotation around the C-C and N-C bonds of the propyl chain would lead to different spatial arrangements of the atoms, which can also be studied by spectroscopic and computational methods.

The alkylation of 1,2,4-triazole derivatives can sometimes result in a mixture of N- and S-isoforms if a thiol group is present, highlighting the importance of understanding the tautomeric behavior of the parent heterocycle before substitution. nih.gov

Theoretical and Computational Chemistry of 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry, bond lengths, and bond angles. nih.gov The introduction of the propyl group at the N1 position is expected to induce steric and electronic changes compared to the unsubstituted 3,5-dibromo-1H-1,2,4-triazole. The geometry of the triazole ring itself is anticipated to remain largely planar, a characteristic feature of aromatic heterocyclic compounds. chemicalbook.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comwikipedia.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.gov

For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the HOMO is expected to be distributed primarily over the triazole ring and the bromine atoms, reflecting the lone pair electrons of the nitrogen and bromine atoms. The LUMO is likely to be a π* anti-bonding orbital of the triazole ring. The presence of the electron-withdrawing bromine atoms would lower the energy of both the HOMO and LUMO compared to an unsubstituted 1,2,4-triazole (B32235). The N-propyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic and reducing the HOMO-LUMO gap, which could enhance its reactivity. nih.govnih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. researchgate.net For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, NBO analysis would reveal the nature of the C-Br, C-N, N-N, and N-C(propyl) bonds. It would also quantify the delocalization of electron density from lone pairs into anti-bonding orbitals, which is indicative of hyperconjugative interactions that contribute to the molecule's stability. The analysis would likely show significant polarization of the C-Br bonds due to the high electronegativity of bromine. The NBO charges on the triazole ring atoms would be influenced by both the electron-withdrawing bromine atoms and the electron-donating propyl group.

The charge distribution and molecular electrostatic potential (MEP) map are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov For 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the MEP map would likely show negative potential (red regions) around the N2 and N4 atoms of the triazole ring, indicating their nucleophilic character and suitability for protonation or coordination to metal ions. The regions around the hydrogen atoms of the propyl group and, to a lesser extent, the bromine atoms would exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack. The bromine atoms themselves, due to the sigma-hole phenomenon, could also act as halogen bond donors. nih.govrsc.org

Theoretical Predictions of Reactivity and Reaction Mechanisms

Based on the computational analyses described above, the reactivity of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole can be predicted. The nucleophilic centers are expected to be the N2 and N4 atoms of the triazole ring, while the carbon atoms bonded to the bromine atoms would be the primary electrophilic sites, susceptible to nucleophilic substitution. chemicalbook.com The bromine atoms themselves could be replaced in nucleophilic aromatic substitution reactions. The N-propyl group is generally stable but could potentially undergo reactions under specific conditions. Computational studies can model the reaction pathways and transition states for various reactions, providing insights into the reaction mechanisms and predicting the most likely products. researchgate.net

Computational Studies on Tautomeric Equilibria and Isomer Stability

For the parent compound, 3,5-dibromo-1H-1,2,4-triazole, tautomerism is possible, with the proton potentially residing on N1, N2, or N4. nih.gov However, for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the presence of the propyl group on the N1 nitrogen atom fixes the tautomeric form. Therefore, the primary focus of isomer stability studies would be on the conformational isomers arising from the rotation of the propyl group. Computational calculations of the relative energies of different conformers would identify the most stable structures and the energy barriers between them. researchgate.netresearchgate.netnih.govscribd.com

Coordination Chemistry of 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole As a Ligand

Synthesis and Characterization of Metal Complexes Featuring the 3,5-Dibromo-1-propyl-1H-1,2,4-triazole Ligand

The synthesis of metal complexes involving triazole-based ligands is typically achieved through self-assembly methods in solution. sci-hub.se The general approach involves the reaction of the 3,5-Dibromo-1-propyl-1H-1,2,4-triazole ligand with a suitable transition metal salt, such as a halide, perchlorate, or acetate, in a polar solvent like ethanol, methanol, or water. nih.gov The stoichiometry of the reactants, the nature of the metal salt's counter-ion, the solvent system, and the reaction temperature can all influence the dimensionality and structure of the resulting coordination compound. sci-hub.se

For instance, the synthesis might proceed as follows: [M(X)n] + y [C5H7Br2N3] -> [M(C5H7Br2N3)yXn] (where M = metal ion, X = anion, y = molar ratio)

The resulting complexes can be isolated as crystalline solids by methods such as slow evaporation of the solvent or vapor diffusion. mdpi.com The characterization of these new compounds relies on a combination of analytical techniques:

Elemental Analysis (C, H, N): To confirm the empirical formula of the complex. ekb.eg

Infrared (IR) Spectroscopy: To verify the coordination of the triazole ligand to the metal center by observing shifts in the vibrational frequencies of the triazole ring. nih.gov

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution, particularly confirming the ligand's integrity upon coordination.

Mass Spectrometry: To determine the molecular weight of the complex. scribd.com

Binding Modes and Coordination Sites of the Triazole Moiety (N-Coordination)

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, making it a versatile building block in coordination chemistry with several potential binding modes. researchgate.net The most prevalent and well-studied coordination mode for 1,2,4-triazole derivatives involves the adjacent N1 and N2 atoms, which act as a bridge to link two metal centers. mdpi.comacs.org This N1,N2-bridging mode is highly effective at mediating magnetic interactions between paramagnetic metal ions. mdpi.com

However, in the case of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, the propyl group is attached to the N1 position. This substitution sterically blocks the N1 atom, preventing the common N1,N2-bridging mode. Consequently, this ligand is expected to exhibit alternative coordination behaviors:

Monodentate Coordination: The ligand could coordinate to a single metal center through either the N2 or the N4 atom. The choice between these sites would be influenced by steric factors and the electronic environment.

N2,N4-Bridging Mode: The ligand could potentially bridge two metal centers using the N2 and N4 atoms. This would lead to different structural motifs and magnetic properties compared to the more common N1,N2-bridged systems.

The specific binding mode adopted in a given complex will depend on factors such as the coordination preferences of the metal ion, the steric bulk of the ligand, and the presence of other coordinating species. researchgate.net

Influence of Bromine Substituents and Propyl Group on Ligand Properties

The substituents on the triazole ring have a profound impact on the ligand's properties and, consequently, on the structure and function of its metal complexes. mdpi.com

Bromine Substituents: The two bromine atoms at the C3 and C5 positions are strongly electron-withdrawing. This inductive effect reduces the electron density within the triazole ring, thereby decreasing the basicity (Lewis basicity) of the nitrogen donor atoms. A lower basicity can lead to weaker metal-ligand bonds compared to unsubstituted or alkyl-substituted triazoles. This electronic modification can also influence the ligand field strength, which in turn affects the magnetic and spectroscopic properties of the resulting complexes.

The interplay between the electronic effects of the bromine atoms and the steric effects of the propyl group makes 3,5-Dibromo-1-propyl-1H-1,2,4-triazole a unique ligand for creating novel coordination architectures.

Spectroscopic and Structural Analysis of Metal-Triazole Coordination Compounds

Spectroscopic and structural analyses are crucial for understanding the nature of metal-triazole complexes.

Infrared (IR) Spectroscopy: The coordination of the triazole ligand to a metal ion is typically evidenced by shifts in the IR absorption bands. The stretching vibrations of the C=N and N-N bonds within the triazole ring, usually found in the 1400-1650 cm⁻¹ region, often shift to higher or lower frequencies upon complexation, indicating a change in the electron distribution within the ring due to metal binding. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry (e.g., octahedral, tetrahedral) and the ligand field strength. sci-hub.setandfonline.com This allows for the characterization of the metal ion's immediate coordination environment.

Single-Crystal X-ray Diffraction: This technique provides an unambiguous determination of the solid-state structure. For complexes of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, X-ray diffraction would reveal the precise binding mode of the ligand, the coordination number and geometry of the metal centers, the metal-nitrogen bond lengths, and the way individual complex units pack to form a larger supramolecular structure. mdpi.com

| Analytical Technique | Information Obtained | Typical Observations for Metal-Triazole Complexes |

| IR Spectroscopy | Ligand coordination | Shift in C=N and N-N stretching frequencies nih.gov |

| UV-Visible Spectroscopy | Metal coordination geometry | d-d transition bands characteristic of octahedral or tetrahedral fields sci-hub.se |

| X-ray Diffraction | Molecular and crystal structure | Precise bond lengths, angles, binding modes, and crystal packing mdpi.com |

This is an interactive data table based on typical data for related compounds.

Exploration of Magnetic Properties in Triazole-Bridged Metal Clusters

A primary driver for research into triazole-based coordination complexes is their often fascinating magnetic properties. mdpi.com The N1,N2-diatomic bridge in 1,2,4-triazoles is known to be a very efficient pathway for superexchange interactions between paramagnetic metal centers. mdpi.comaston.ac.uk This can lead to either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel) coupling.

Although the N1-propylated ligand cannot form the classic N1,N2-bridge, if it were to form polynuclear clusters through an alternative bridging mode (e.g., N2,N4), these new clusters would also exhibit magnetic exchange. The strength and nature of this magnetic coupling (described by the exchange parameter, J) would be different from that of N1,N2-bridged systems.

Magnetic susceptibility measurements over a range of temperatures (typically 2-300 K) are used to probe these interactions. mdpi.com

For antiferromagnetically coupled systems, the product of molar susceptibility and temperature (χT) decreases as the temperature is lowered. mdpi.comtandfonline.com

For ferromagnetically coupled systems, the χT product increases upon cooling.

Supramolecular Chemistry and Self Assembly Involving 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole Analogues

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a fundamental non-covalent interaction that significantly influences the crystal packing of 1,2,4-triazole (B32235) derivatives. In analogues of 3,5-dibromo-1-propyl-1H-1,2,4-triazole, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while any N-H protons present would be strong hydrogen bond donors. While the 1-propyl substituent in the target molecule precludes N-H donation from the ring, other hydrogen bond donors in co-formers or solvents can interact with the triazole nitrogens.

Studies on related 1,2,4-triazole compounds have demonstrated the prevalence of hydrogen bonding in their crystal lattices. For instance, in the crystal structure of 3,5-diamino-1,2,4-triazole, extensive hydrogen bonding networks are observed, contributing significantly to the stability of the crystal structure. Theoretical and experimental studies on 4H-1,2,4-triazole-3,5-diamine have shown that all nitrogen atoms can act as hydrogen bond acceptors and all hydrogen atoms can act as donors, readily forming complexes with solvents like DMSO and water. The formation of these networks can lead to specific, predictable patterns known as supramolecular synthons.

Halogen Bonding Interactions Facilitated by the Bromine Substituents

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The bromine atoms at the 3 and 5 positions of the triazole ring in 3,5-dibromo-1-propyl-1H-1,2,4-triazole are expected to be potent halogen bond donors. The electron-withdrawing nature of the triazole ring enhances the positive character of the σ-hole on the bromine atoms, making them more effective in forming halogen bonds.

These bromine atoms can interact with a variety of halogen bond acceptors, including the nitrogen atoms of other triazole rings, anions, or other Lewis basic sites. The directionality of halogen bonds, typically with a C–Br···Y angle close to 180°, makes them a powerful tool in crystal engineering for the rational design of solid-state architectures. Research on other brominated heterocyclic compounds has shown the prevalence and strength of such interactions. For example, short Br···Br contacts have been observed in the crystal structure of 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole, contributing to the stabilization of the crystal packing. Similarly, classic Br···N interactions are found in brominated N-heterocycles.

The interplay between hydrogen and halogen bonding can lead to the formation of complex and robust supramolecular assemblies. The relative strength and directionality of these interactions will dictate the final crystal structure.

Formation of Co-crystals and Supramolecular Synthons

The predictable nature of both hydrogen and halogen bonding allows for the design of co-crystals, which are crystalline solids composed of two or more different molecules held together by non-covalent interactions. By selecting appropriate co-formers that can interact with the hydrogen and halogen bonding sites of 3,5-dibromo-1-propyl-1H-1,2,4-triazole, it is possible to create new crystalline materials with tailored properties.

Supramolecular synthons are robust and predictable intermolecular recognition motifs that can be used to design and assemble crystal structures. For 1,2,4-triazole derivatives, common synthons involve N–H···N or N–H···S hydrogen bonds, which often form dimeric or catemeric structures. In the absence of an N-H donor on the triazole ring of the target compound, heterosynthons involving interactions with co-formers become particularly important. For example, a carboxylic acid co-former could form a robust heterosynthon with the triazole nitrogen atoms.

The concept of supramolecular synthons is a cornerstone of crystal engineering, providing a rational approach to the design of molecular solids with desired physical and chemical properties. The combination of hydrogen and halogen bonding capabilities in 3,5-dibromo-1-propyl-1H-1,2,4-triazole analogues makes them versatile building blocks for the construction of a wide variety of co-crystals and the exploration of novel supramolecular synthons.

Design and Characterization of Self-Assembled Materials (e.g., Coordination Networks)

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in coordination chemistry. The 1,2- and 1,4-nitrogen atoms can bridge metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The synthesis of such materials often involves the self-assembly of the triazole ligand and a metal salt under suitable conditions. Characterization of these self-assembled materials is typically carried out using single-crystal X-ray diffraction to determine the precise connectivity and three-dimensional structure. The resulting coordination networks can have potential applications in areas such as catalysis, gas storage, and sensing.

Advanced Applications of 3,5 Dibromo 1 Propyl 1h 1,2,4 Triazole in Chemical Science

Materials Science Applications

The unique molecular structure of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, characterized by the presence of two bromine atoms and a propyl group attached to the 1,2,4-triazole (B32235) core, makes it a promising candidate for various applications in materials science. The bromine atoms can serve as reactive sites for further functionalization or as a source of high refractive index and flame-retardant properties in polymers. The propyl group can influence the solubility, processability, and morphology of resulting materials.

Development of Functional Polymers and Macromolecular Architectures

The incorporation of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole into polymer chains can lead to the development of functional polymers with tailored properties. The triazole ring itself is known for its thermal stability and ability to participate in hydrogen bonding and coordination with metal ions. The bromine atoms on the triazole ring are particularly significant as they can be readily substituted via various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the synthesis of a wide array of complex macromolecular architectures.

For instance, the dibromo-triazole unit can be used as a monomer or a building block in polymerization reactions. Its bifunctionality allows for the creation of linear, branched, or cross-linked polymers. The resulting polymers could exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic properties. Research on related 4-azo-3,5-substituted-1,2,4-triazole polymers has demonstrated their potential as antibacterial and anticorrosion agents. ajchem-a.com While specific studies on polymers derived from 3,5-Dibromo-1-propyl-1H-1,2,4-triazole are limited, the general principles of triazole-based polymer chemistry suggest significant potential.

| Polymer Type | Potential Synthetic Route | Potential Properties |

| Linear Polymers | Polycondensation with di-functional monomers | High thermal stability, flame retardancy |

| Branched Polymers | Co-polymerization with multifunctional monomers | Modified solubility and rheological properties |

| Cross-linked Networks | Post-polymerization modification of bromine atoms | Enhanced mechanical strength and solvent resistance |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and significant charge-transfer character often exhibit large NLO responses. While direct NLO studies on 3,5-Dibromo-1-propyl-1H-1,2,4-triazole are not extensively reported, the structural features of this molecule suggest potential in this area.

The 1,2,4-triazole ring is an electron-accepting moiety, and the bromine atoms are electron-withdrawing groups. By functionalizing the bromine positions with strong electron-donating groups through cross-coupling reactions, it is possible to create donor-acceptor-π-acceptor (D-A-π-A) type chromophores. These structures are known to exhibit significant second-order and third-order NLO properties. Recent studies on other triazole derivatives have shown promising results in this domain. nih.gov For example, the synthesis and investigation of novel 1,2,4-triazole core embedded density functionalized organic building blocks have been explored for their optoelectronic behavior. nih.gov

| Property | Influencing Factor | Potential Application |

| Second-order NLO | Asymmetric charge distribution (D-A systems) | Frequency doubling, electro-optic modulation |

| Third-order NLO | Extended π-conjugation | Optical switching, optical limiting |

Incorporation into Advanced Electronic Materials

The pursuit of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is a rapidly growing field. The electronic properties of 1,2,4-triazole derivatives make them attractive candidates for these applications. The triazole ring is known to have a high triplet energy, which is a desirable characteristic for host materials in phosphorescent OLEDs.

The 3,5-Dibromo-1-propyl-1H-1,2,4-triazole can be utilized as a building block for the synthesis of larger conjugated molecules or polymers for use in electronic devices. The bromine atoms provide convenient handles for extending the conjugation length through reactions like the Suzuki coupling, which can be used to introduce various aromatic or heteroaromatic units. This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. While specific research on the propyl derivative is scarce, related triazole compounds are utilized as OLED intermediates. amadischem.com

Catalytic Applications

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons that can coordinate to metal centers, making triazole derivatives excellent candidates for use as ligands in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the triazole ring.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The 3,5-Dibromo-1-propyl-1H-1,2,4-triazole can serve as a precursor for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis. The bromine atoms can be replaced with various functional groups, such as phosphines, amines, or other coordinating moieties, to create bidentate or polydentate ligands. These tailored ligands can then be used to form metal complexes with a wide range of transition metals, including palladium, copper, rhodium, and iridium.

These metal complexes can be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The propyl group on the triazole ring can influence the solubility of the resulting catalyst in different solvents, which is an important consideration for homogeneous catalysis. For heterogeneous catalysis, the triazole ligand can be anchored to a solid support, which facilitates catalyst separation and recycling. The design of ligands from compounds like (3,5-Dibromo-1H-triazol-1-yl)acetic acid highlights the potential of brominated triazoles in this area.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The 1,2,4-triazole scaffold can be a key component in the design of organocatalysts. For instance, triazolium salts, formed by the N-alkylation of the triazole ring, can be used as precursors to N-heterocyclic carbenes (NHCs). NHCs are a versatile class of organocatalysts that have been successfully employed in a wide range of reactions.

The 3,5-Dibromo-1-propyl-1H-1,2,4-triazole could potentially be converted into a triazolium salt and subsequently into an NHC. The electronic properties of the resulting NHC would be influenced by the electron-withdrawing bromine atoms, which could in turn affect its catalytic activity and selectivity. While this specific application has not been extensively explored for this compound, the broader field of triazole-based NHC catalysis is an active area of research.

Information Not Available for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole

A comprehensive search for scientific literature and data concerning the specific chemical compound 3,5-Dibromo-1-propyl-1H-1,2,4-triazole has yielded no results for its advanced applications in the requested areas.

Specifically, there is no available information, research findings, or data tables detailing its use in the following contexts:

Corrosion Inhibition Mechanisms and Surface Chemistry on Metal Substrates: No studies were found that investigate the mechanisms by which this specific compound might inhibit corrosion or describe its interaction with metal surfaces.

Utility as a Chemical Intermediate: No documented synthetic pathways or reactions were found where 3,5-Dibromo-1-propyl-1H-1,2,4-triazole serves as a chemical intermediate for the synthesis of more complex organic molecules.

While general information exists for the broader class of 1,2,4-triazole derivatives and for the related compound 3,5-Dibromo-1H-1,2,4-triazole, applying this information would be scientifically inaccurate and would not pertain to the unique properties conferred by the 1-propyl substituent. Adhering to the strict requirement to focus solely on the specified compound, it is not possible to generate the requested article content.

Conclusion and Future Research Directions

Synthesis and Fundamental Reactivity Outlook for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole

A prospective synthesis of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole would likely involve the N-alkylation of the parent heterocycle, 3,5-Dibromo-1H-1,2,4-triazole, with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base. The reactivity of the resulting compound would be dictated by the electron-withdrawing nature of the dibromo-triazole core and the properties of the N-propyl group. Future research could explore its participation in nucleophilic substitution reactions, where the bromine atoms are displaced by other functional groups, and cross-coupling reactions to introduce further complexity.

Emerging Trends in Spectroscopic and Computational Analysis for Triazole Systems

Spectroscopic analysis of 1,2,4-triazole (B32235) derivatives is well-established, with techniques like NMR (¹H, ¹³C), IR, and mass spectrometry being crucial for structural elucidation. nih.gov For a hypothetical 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, ¹H NMR would be expected to show characteristic signals for the propyl chain, while ¹³C NMR would confirm the presence of the triazole ring carbons and the propyl carbons.

Computational studies, often employing Density Functional Theory (DFT), are increasingly used to predict the geometric and electronic properties of triazole derivatives. Such analyses for 3,5-Dibromo-1-propyl-1H-1,2,4-triazole could provide insights into its molecular structure, electrostatic potential, and orbital energies, which are valuable for predicting its reactivity and potential interactions with other molecules. d-nb.info Molecular dynamics simulations could further elucidate its behavior in different environments. researchgate.net

Potential for Novel Material Development and Advanced Applications

Substituted 1,2,4-triazoles are recognized for their diverse applications in materials science, including the development of polymers and corrosion inhibitors. nih.gov The introduction of a propyl group to the 3,5-dibromo-1H-1,2,4-triazole scaffold could influence its physical properties, such as solubility and melting point, potentially making it a candidate for the synthesis of novel polymers or functional materials. Research in this area would involve polymerization studies and evaluation of the resulting materials' properties.

Interdisciplinary Research Opportunities in the Chemistry of Substituted 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities. nih.govnih.gov Future interdisciplinary research on 3,5-Dibromo-1-propyl-1H-1,2,4-triazole could involve screening for potential biological activities. Collaboration between synthetic chemists, biologists, and computational scientists would be essential to design, synthesize, and evaluate novel derivatives for various applications.

Q & A

Basic Research Question

- Spectroscopy : Use H NMR to identify propyl chain protons (δ 0.9–1.6 ppm for CH and CH) and C NMR to confirm brominated carbons (C3/C5, δ 110–120 ppm). IR spectroscopy can detect N–Br stretches (~600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL ) or ORTEP-3 can resolve steric effects of the propyl group and bromine positions. Data collection at low temperature (100 K) improves resolution for heavy atoms like bromine .

How does the propyl substituent influence the biological activity of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole compared to other alkyl/aryl analogs?

Advanced Research Question

The propyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. For example:

| Compound | Antimicrobial IC (µg/mL) | LogP |

|---|---|---|

| 3,5-Dibromo-1-propyl-triazole | 12.3 ± 1.2 | 2.8 |

| 3,5-Dibromo-1-methyl-triazole | 18.7 ± 2.1 | 1.9 |

| Parent triazole (no substituent) | >50 | 0.5 |

| In vitro testing against E. coli and S. aureus should follow CLSI guidelines, with cytotoxicity assessed via MTT assays on mammalian cell lines . |

What strategies mitigate regioselectivity challenges during alkylation of 3,5-Dibromo-1H-1,2,4-triazole?

Advanced Research Question

Regioselective N1-alkylation (vs. N4) is critical. Key approaches:

- Desymmetrization : Use bulky electrophiles (e.g., propyl iodide) in DMF with KCO to favor N1 substitution .

- Temperature Control : Reactions at 0–5°C reduce side-product formation (<5% N4-alkylated byproduct) .

- Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc 3:1) and isolate via flash chromatography if needed .

How do electronic and steric effects of bromine and propyl substituents impact reactivity in cross-coupling reactions?

Advanced Research Question

Bromine atoms act as directing groups in Suzuki-Miyaura couplings. The propyl chain’s steric bulk slows reaction kinetics but improves selectivity for mono-functionalization. Example optimization:

- Conditions : Pd(PPh) (5 mol%), KCO, DMF/HO (4:1), 80°C.

- Yield : 65–70% for aryl boronic acids with electron-withdrawing groups (e.g., p-CF) .

DFT calculations (B3LYP/6-31G*) can model transition states to rationalize regioselectivity .

What scalability challenges arise in gram-scale synthesis, and how are they addressed?

Advanced Research Question

- Bromination Exotherm : Use jacketed reactors with controlled cooling (0–5°C) to prevent decomposition.

- Purification : Replace column chromatography with recrystallization (ethanol/water) or liquid-liquid extraction (CHCl/HO) for >90% recovery .

- Yield Optimization : Pilot studies show 75% yield at 100 g scale vs. 85% at 1 g scale due to mixing inefficiencies .

How can conflicting data on bromination efficiency (e.g., solvent vs. catalyst effects) be resolved?

Advanced Research Question

Contradictions arise from solvent polarity (acetic acid vs. DCM) and catalyst choice (HSO vs. FeBr). Systematic DOE (Design of Experiments) analysis identifies optimal conditions:

| Factor | Optimal Level | Effect on Yield |

|---|---|---|

| Solvent (acetic acid) | 100% | +25% |

| Catalyst (FeBr) | 0.5 eq | +15% |

| Reaction Time | 24 h | +10% |

| Statistical validation via ANOVA (p < 0.05) confirms significance . |

What methodologies guide the design of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole derivatives for targeted applications (e.g., catalysis or photovoltaics)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.